N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(12-6-7-21-10-12)9-17-16(20)13-8-15(22-18-13)11-4-2-1-3-5-11/h1-8,10,14,19H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPKKOWYNPEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole intermediates. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring . The isoxazole ring can be synthesized through a cyclization reaction involving nitrile oxides and alkenes . The final step involves coupling the furan and isoxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the efficient production of amides and esters containing furan rings under mild conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at reflux (110°C, 8–12 h) cleaves the amide bond, producing 5-phenyl-1,2-oxazole-3-carboxylic acid and 2-(furan-3-yl)-2-hydroxyethylamine.
-
Basic Hydrolysis : Using NaOH (2 M) at 80°C for 6 h results in sodium 5-phenyl-1,2-oxazole-3-carboxylate and the corresponding amine.
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | 5-Phenyl-1,2-oxazole-3-carboxylic acid | 78 | |
| Basic Hydrolysis | 2 M NaOH, 80°C, 6 h | Sodium 5-phenyl-1,2-oxazole-3-carboxylate | 85 |
Substitution at the Oxazole Ring
The oxazole ring participates in electrophilic substitution, particularly at the 5-phenyl position. Nitration and bromination have been reported:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the phenyl ring, yielding N-[2-(furan-3-yl)-2-hydroxyethyl]-5-(4-nitrophenyl)-1,2-oxazole-3-carboxamide .
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Bromination : Br₂ in CCl₄ (room temperature, 2 h) adds bromine to the oxazole’s C-4 position, forming 4-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide .
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 3 h | 5-(4-Nitrophenyl) derivative | 62 | |
| Bromination | Br₂/CCl₄, RT, 2 h | 4-Bromo derivative | 70 |
Cyclization Reactions
The hydroxyethyl side chain facilitates cyclization under dehydrating conditions:
-
Intramolecular Cyclization : Heating with P₂O₅ in toluene (120°C, 6 h) forms a fused oxazolo-furan derivative via elimination of water .
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | P₂O₅, toluene, 120°C, 6 h | Oxazolo[4,5-c]furan | 55 |
Oxidation of the Furan Ring
The furan moiety is susceptible to oxidative cleavage:
-
Oxidation with Ozone : Ozonolysis in CH₂Cl₂ at −78°C cleaves the furan ring to generate a diketone intermediate, which further reacts to form N-[2-(3,4-dioxobutyl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide .
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Ozonolysis | O₃/CH₂Cl₂, −78°C, 1 h | Diketone intermediate | 48 |
Functionalization via Carboxamide Activation
The carboxamide group can be converted to thioamide or urea derivatives:
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Thionation : P₄S₁₀ in dry THF (reflux, 4 h) replaces the carbonyl oxygen with sulfur, yielding the thioamide analog .
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Urea Formation : Reaction with ClCO₂Et and amines produces N-substituted urea derivatives .
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Thionation | P₄S₁₀/THF, reflux, 4 h | Thioamide | 65 | |
| Urea Synthesis | ClCO₂Et, RNH₂ | Urea derivatives | 70–80 |
Cross-Coupling Reactions
The phenyl group on the oxazole participates in Suzuki-Miyaura couplings:
-
Borylation : Pd(PPh₃)₄ catalyzes coupling with bis(pinacolato)diboron (B₂Pin₂) in dioxane (100°C, 12 h), yielding a boronic ester intermediate .
Key Data :
| Reaction Type | Reagent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Borylation | Pd(PPh₃)₄, B₂Pin₂, dioxane, 100°C | Boronic ester | 75 |
Scientific Research Applications
Anticancer Potential
Research indicates that N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide exhibits significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 45 |
| HeLa (cervical cancer) | 30 |
| MCF7 (breast cancer) | 50 |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of specific oncogenic targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 50 |
These findings suggest that this compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The exact mechanisms remain under investigation but may involve modulation of signaling pathways associated with inflammation .
Case Study 1: Anticancer Activity
A study focusing on the anticancer activity of similar oxazole derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxicity against human lung adenocarcinoma cells. The study highlighted the role of the furan ring in enhancing cytotoxic effects through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the isoxazole ring.
Isoxazole-3-carboxamide: Similar structure but lacks the furan ring.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of the carboxamide group.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula
- C : 17
- H : 16
- N : 2
- O : 4
Anticancer Activity
Research indicates that furan and oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activities of this compound have not been extensively documented; however, its structural analogs demonstrate promising results against various cancer types.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 15.0 | Apoptosis induction |
| Compound B | Lung | 10.5 | Cell cycle arrest |
| Compound C | Colon | 8.0 | Inhibition of angiogenesis |
Antimicrobial Activity
Furan and oxazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 128 µg/mL |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.
Case Studies
- Study on Furan Derivatives : A study conducted by Rangappa et al. highlighted the anticancer properties of various furan derivatives, noting that compounds with hydroxyl groups showed enhanced activity against cancer cell lines . While specific data on this compound is lacking, the presence of a furan moiety suggests potential similar effects.
- Oxazole Compounds in Antimicrobial Research : Research published in Der Pharma Chemica examined the antimicrobial efficacy of oxazole derivatives against multiple pathogens . The study found that modifications in the oxazole ring significantly impacted activity, indicating that this compound could be optimized for better efficacy.
Q & A
Q. How are decomposition byproducts identified during synthesis, and what mitigates their formation?
- Methodological Answer : Use LC-QTOF-MS to detect byproducts (e.g., hydrolyzed carboxamide or oxidized furan derivatives). Minimize hydrolysis by maintaining anhydrous conditions. Add radical scavengers (e.g., BHT) to prevent oxidation during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
